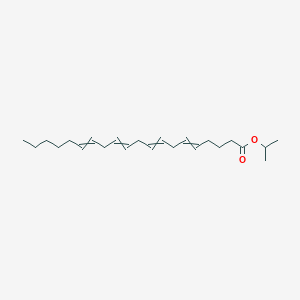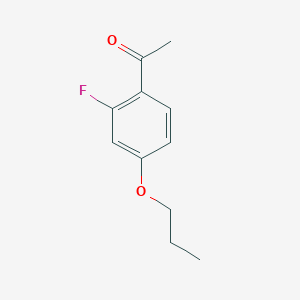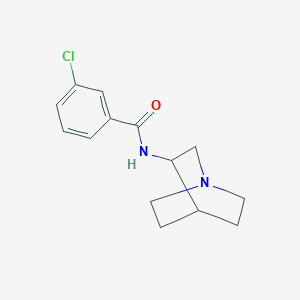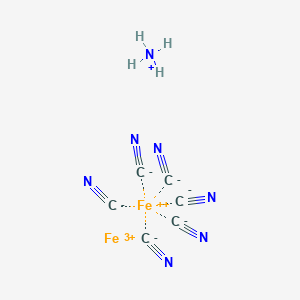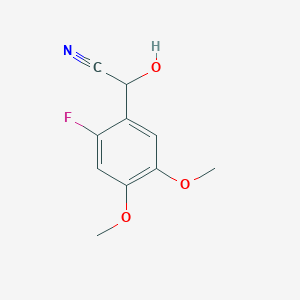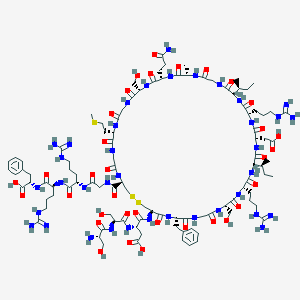
Atrial Natriuretic Factor (1-24) (frog)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atrial Natriuretic Factor (1-24) (frog) is a peptide hormone primarily involved in the regulation of salt and water balance and blood pressure. It is derived from the heart of certain amphibians, such as frogs, and has been studied for its physiological effects, particularly in the context of cardiovascular homeostasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Atrial Natriuretic Factor (1-24) (frog) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Atrial Natriuretic Factor (1-24) (frog) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Atrial Natriuretic Factor (1-24) (frog) can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .
Wissenschaftliche Forschungsanwendungen
Atrial Natriuretic Factor (1-24) (frog) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in regulating ion channels and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, such as hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
Atrial Natriuretic Factor (1-24) (frog) exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor A (NPR-A). This binding activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP levels result in various physiological effects, including vasodilation, natriuresis, and diuresis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrial Natriuretic Peptide (human): Similar in structure and function but derived from humans.
Brain Natriuretic Peptide: Another member of the natriuretic peptide family with similar physiological effects.
C-type Natriuretic Peptide: Primarily involved in bone growth and vascular homeostasis.
Uniqueness
Atrial Natriuretic Factor (1-24) (frog) is unique due to its origin from amphibians and its specific sequence, which may confer distinct biological activities compared to its human counterparts .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-4-[[2-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOWVXBIHVOKQ-QIGPNBQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H165N37O34S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2561.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)
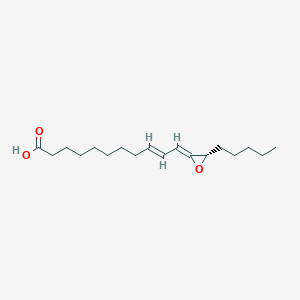
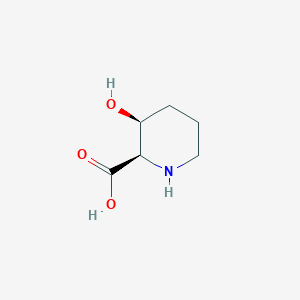
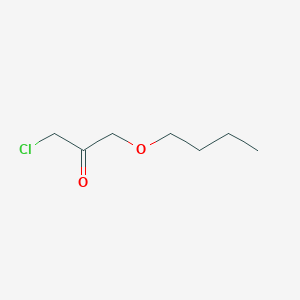
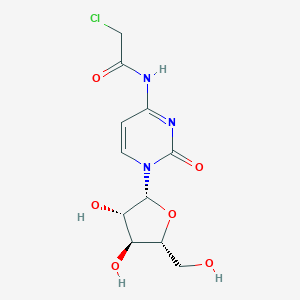
![[(2R)-3-[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B39047.png)
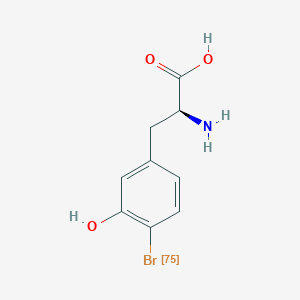
![2-[(1R,2R)-2-Methylcyclopentyl]oxyethanethiol](/img/structure/B39049.png)
